molecular formula C21H21FN6O B2931441 (4-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021072-98-9

(4-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2931441
CAS RN: 1021072-98-9
M. Wt: 392.438
InChI Key: LMJJVHDFYIMUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21FN6O and its molecular weight is 392.438. The purity is usually 95%.
BenchChem offers high-quality (4-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Research

This compound may serve as a scaffold for developing new antiviral agents. Indole derivatives, which share structural similarities, have been shown to possess antiviral activities . By modifying the functional groups, researchers can potentially enhance the compound’s affinity for viral proteins, offering a pathway to novel treatments for viral infections.

Anti-inflammatory Agents

The structural complexity of this compound indicates potential for anti-inflammatory applications. Indole derivatives are known for their anti-inflammatory properties , and this compound could be part of synthesizing new medications to treat chronic inflammation-related diseases.

Anti-HIV Medication

Given the biological activity of related indole derivatives in HIV treatment , this compound could be explored as a base molecule for anti-HIV drugs. Its ability to bind with high affinity to multiple receptors could be advantageous in disrupting the life cycle of the HIV virus.

Antioxidant Development

The compound’s molecular framework suggests it could act as an antioxidant. Indole derivatives have been recognized for their antioxidant capabilities , which are crucial in combating oxidative stress, a factor in many chronic diseases.

Antimicrobial and Antitubercular Drugs

The compound’s structure is conducive to antimicrobial and antitubercular activity. Indole derivatives have shown effectiveness against a broad spectrum of microbial pathogens , and this compound could lead to the development of new treatments for bacterial infections, including tuberculosis.

Antidiabetic Agents

Indole derivatives have been associated with antidiabetic effects . This compound could be investigated for its potential to regulate blood sugar levels, offering a new avenue for diabetes management.

Antimalarial Applications

The chemical structure of this compound is promising for antimalarial drug development. Indole derivatives have been effective against malaria parasites , and this compound could contribute to creating more potent antimalarial agents.

properties

IUPAC Name

(4-fluorophenyl)-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O/c1-15-3-2-4-18(23-15)24-19-9-10-20(26-25-19)27-11-13-28(14-12-27)21(29)16-5-7-17(22)8-6-16/h2-10H,11-14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJJVHDFYIMUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone

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